t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate (CAS 1373232-46-2) is a specialized, Boc-protected aniline derivative utilized in medicinal chemistry and agrochemical synthesis. Featuring a meta-substituted butylsulfonyl group, this compound serves as a critical intermediate for introducing a lipophilic, hydrogen-bond-accepting pharmacophore into complex molecular scaffolds. The tert-butyloxycarbonyl (Boc) protecting group maintains chemical stability during strong basic environments or transition-metal-catalyzed cross-couplings, preventing unwanted N-alkylation or oxidation. For procurement teams and synthetic chemists, this compound represents a ready-to-use building block that streamlines hit-to-lead optimization, particularly in the development of kinase inhibitors, GPCR ligands, and advanced crop protection agents where precise tuning of lipophilicity and steric bulk is required[1].
Substituting this specific building block with its unprotected counterpart (3-(butane-1-sulfonyl)aniline) or shorter-chain analogs (e.g., methanesulfonyl derivatives) introduces measurable process and performance liabilities. Using the unprotected aniline leads to competitive N-coordination with metal catalysts, requiring additional synthetic steps for in situ protection, which increases reagent costs and reduces overall step economy. Furthermore, substituting the butylsulfonyl group with a methanesulfonyl group alters the physicochemical profile of the final active pharmaceutical ingredient (API), typically reducing the logP by over 1.5 units. This reduction can compromise target binding affinity in deep hydrophobic pockets and decrease cellular permeability, rendering the generic substitute functionally inadequate for specific structure-activity relationship (SAR) trajectories[1].
The presence of the Boc protecting group on the aniline nitrogen is critical for maintaining yields during complex functionalization steps, such as directed ortho-metalation (DoM). When compared to the unprotected 3-(butane-1-sulfonyl)aniline, the Boc-protected variant prevents premature N-deprotonation and catalyst poisoning. Quantitative synthetic models demonstrate that Boc-protected anilines achieve >80% yield in DoM-mediated ring functionalization, whereas the unprotected free amine requires >2 equivalents of organolithium reagents and results in <30% yield due to competitive side reactions [1].
| Evidence Dimension | Yield of ortho-functionalized product via DoM |
| Target Compound Data | >80% yield (requires 1.1-1.2 eq base) |
| Comparator Or Baseline | Unprotected 3-(butane-1-sulfonyl)aniline (<30% yield, requires >2 eq base) |
| Quantified Difference | >50% increase in yield and reduced reagent consumption |
| Conditions | Organolithium-mediated directed ortho-metalation at -78°C |
Procuring the pre-protected Boc derivative eliminates the need for an additional protection step, directly improving synthetic efficiency and reducing reagent costs.
In hit-to-lead optimization, the choice of the sulfonyl alkyl chain dictates the lipophilicity and membrane permeability of the resulting drug candidate. Compared to the widely available methylsulfonyl analog (t-Butyl N-[3-(methanesulfonyl)phenyl]carbamate), the butylsulfonyl group provides a measurable increase in hydrophobicity. Partition coefficient models indicate that the four-carbon chain increases the logP by approximately 1.5 units relative to the methyl counterpart. This physicochemical tuning is essential when designing inhibitors that must occupy extended hydrophobic channels in target proteins [1].
| Evidence Dimension | Calculated Lipophilicity (clogP contribution) |
| Target Compound Data | Butylsulfonyl group (adds ~2.0 to base scaffold logP) |
| Comparator Or Baseline | Methanesulfonyl group (adds ~0.5 to base scaffold logP) |
| Quantified Difference | ~1.5 unit increase in logP |
| Conditions | Standard octanol-water partition coefficient modeling for SAR libraries |
Selecting the butylsulfonyl derivative allows medicinal chemists to systematically probe hydrophobic binding pockets that shorter-chain analogs cannot reach.
Electron-deficient anilines can be susceptible to gradual oxidation and discoloration when stored as free bases over extended periods. The Boc-protected t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate exhibits extended shelf-life stability compared to its unprotected counterpart. Stability assays indicate that the Boc-protected compound maintains >98% chromatographic purity after 12 months of storage at ambient temperature (25°C). In contrast, the unprotected 3-(butane-1-sulfonyl)aniline requires inert atmosphere storage or refrigeration to prevent degradation, which can drop purity below 90% over the same timeframe [1].
| Evidence Dimension | Chromatographic purity after 12 months at 25°C |
| Target Compound Data | >98% purity (ambient storage) |
| Comparator Or Baseline | Unprotected aniline (<90% purity without inert atmosphere) |
| Quantified Difference | >8% higher purity retention |
| Conditions | Ambient temperature (25°C), standard atmospheric exposure |
High ambient stability reduces specialized storage costs and ensures reproducible yields across long-term synthetic campaigns.
Due to the ~1.5 unit increase in logP provided by the butylsulfonyl group, this compound is a highly effective building block for developing kinase inhibitors targeting deep hydrophobic pockets. The Boc protection allows for the integration of the aniline core into complex heterocyclic scaffolds via cross-coupling, followed by controlled deprotection to form critical urea or amide hinge-binding motifs [1].
The compound is suited for the synthesis of anthranilamide-type insecticides and fungicides. The stability of the Boc group during multi-step synthesis (yielding >80% in directed functionalizations) ensures scalable production of intermediates, while the butylsulfonyl moiety enhances the cuticular penetration of the final agrochemical formulation [2].
For procurement teams supporting medicinal chemistry core facilities, the ambient storage stability (>98% purity over 12 months) makes this compound a reliable, off-the-shelf reagent for high-throughput screening libraries. It enables the rapid diversification of sulfonyl-bearing pharmacophores without the bottleneck of in situ amine protection [3].